

An In-depth Technical Guide to 3-Nitrobenzyl Bromide (CAS 3958-57-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Nitrobenzyl bromide

Cat. No.: B016694

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzyl bromide, with the CAS number 3958-57-4, is a versatile reagent in organic synthesis, primarily recognized for its utility as a photolabile protecting group and as a building block for various heterocyclic compounds. Its chemical structure, featuring a nitro group on the benzene ring and a reactive benzylic bromide, imparts unique properties that are leveraged in a range of applications, from medicinal chemistry to materials science. The nitro group's electron-withdrawing nature enhances the reactivity of the benzylic position, while also providing a chromophore that can be exploited for light-mediated cleavage. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and key applications of **3-nitrobenzyl bromide**, with a focus on experimental protocols and mechanistic insights.

Chemical and Physical Properties

3-Nitrobenzyl bromide is a pale yellow crystalline solid at room temperature.^[1] A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference(s)
CAS Number	3958-57-4	[1]
Molecular Formula	C ₇ H ₆ BrNO ₂	[1]
Molecular Weight	216.03 g/mol	[1]
Melting Point	56-59 °C	[2]
Appearance	Pale yellow crystalline solid	[1]
Solubility	Insoluble in water; soluble in organic solvents such as ethanol, acetone, and ether.	[3]
Synonyms	α-Bromo-m-nitrotoluene, 1-(Bromomethyl)-3-nitrobenzene	[2]

Synthesis of 3-Nitrobenzyl Bromide

3-Nitrobenzyl bromide is typically synthesized via the bromination of 3-nitrotoluene. A common method involves free-radical bromination, where 3-nitrotoluene is reacted with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride. Another approach involves the direct bromination of 3-nitrotoluene with elemental bromine under UV irradiation.[\[4\]](#)

A general patented process for preparing nitrobenzyl bromides involves the free-radical bromination of the corresponding nitrotoluene. This process can also include the in-situ conversion of the HBr byproduct back into bromine.[\[5\]](#)

Safety and Handling

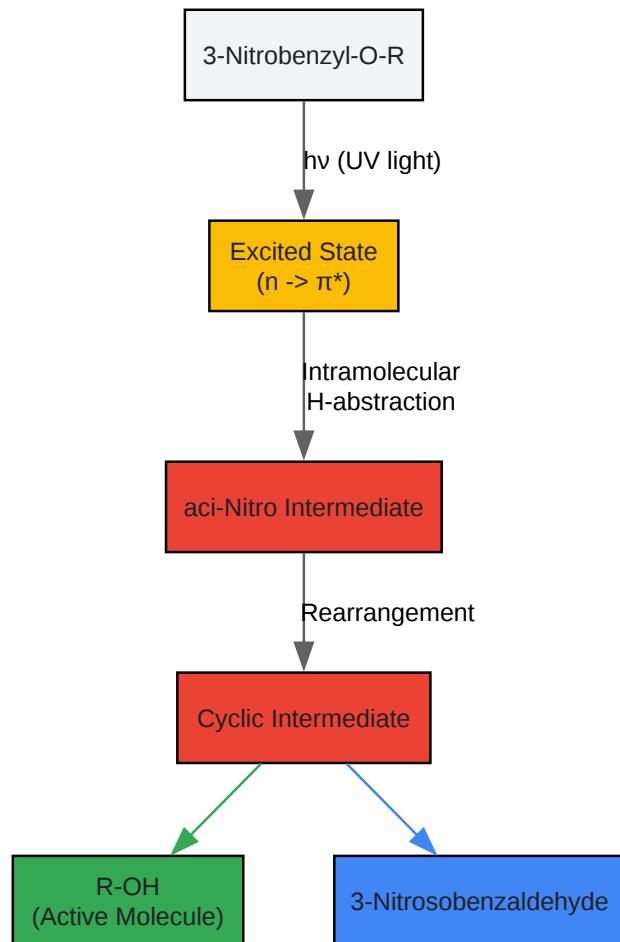
3-Nitrobenzyl bromide is a corrosive and lachrymatory substance that should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[\[6\]](#)[\[7\]](#) It is classified as a substance that causes severe skin burns and eye damage.[\[6\]](#)

Hazard Statements:

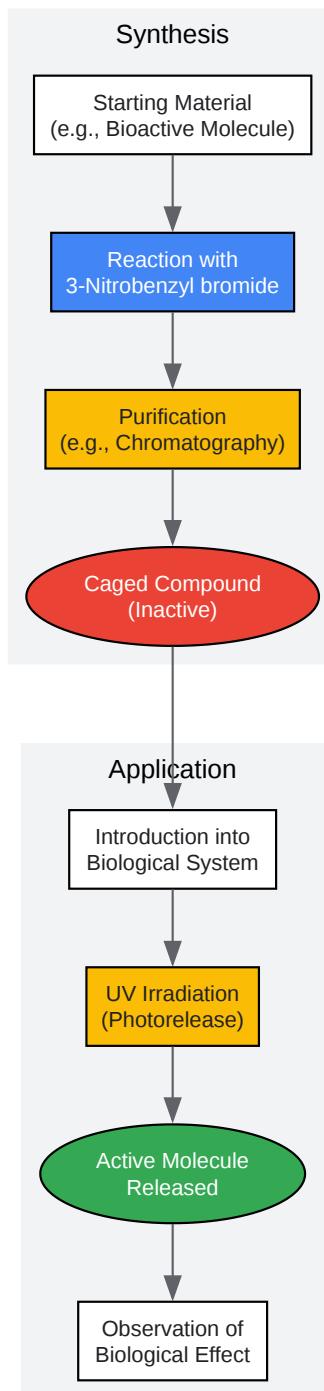
- H314: Causes severe skin burns and eye damage.[6]

Precautionary Statements:

- P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
- P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]


Applications and Experimental Protocols

Photolabile Protecting Group ("Caged" Compounds)


The most prominent application of **3-nitrobenzyl bromide** is in the synthesis of "caged" compounds. The 3-nitrobenzyl group can be attached to a variety of functional groups, including alcohols, phenols, carboxylic acids, amines, and phosphates, rendering the parent molecule biologically inactive.[6][8] Upon irradiation with UV light (typically around 365 nm), the nitrobenzyl group is cleaved, releasing the active molecule with high spatial and temporal precision.[8][9] This technique is invaluable for studying dynamic biological processes.

The mechanism of photocleavage proceeds through an excited state of the nitro group, which abstracts a hydrogen atom from the benzylic carbon to form an aci-nitro intermediate. This intermediate then rearranges to release the protected molecule and 3-nitrosobenzaldehyde as a byproduct.[8]

General Mechanism of Photorelease for a 3-Nitrobenzyl Caged Compound

Workflow for Synthesis and Application of a 3-Nitrobenzyl Caged Compound

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. EP2300016B1 - 6-substituted estradiol derivatives and methods of use - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of 4-nitrophenol to 4-aminophenol using a novel Pd@NixB–SiO₂/RGO nanocomposite: enhanced hydrogen spillover and high catalytic performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. CN116063366B - Preparation method of estradiol - Google Patents [patents.google.com]
- 6. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. O-nitrobenzyl Caged Molecule Enables Photo-controlled Release of Thiabendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitrobenzyl-based fluorescent photocages for spatial and temporal control of signalling lipids in cells - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC05602E [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Nitrobenzyl Bromide (CAS 3958-57-4)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b016694#3-nitrobenzyl-bromide-cas-number-3958-57-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com